3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound comprising a triazole ring condensed with a thiadiazole ring. The ethyl group at position 3 and the aniline moiety at position 6 distinguish it from other derivatives. Triazolo-thiadiazoles are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties .
Properties
IUPAC Name |
3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZLSIKQZVEEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164322 | |
| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874591-57-8 | |
| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874591-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Amino-5-Ethyl-4H-1,2,4-Triazole-3-Thiol
The precursor 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in alkaline conditions. Hydrazine hydrate facilitates cyclization, yielding the triazole-thiol intermediate.
Cyclocondensation with 3-Aminobenzoic Acid
Equimolar quantities of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol and 3-aminobenzoic acid are heated in PPA at 180–200°C for 4–6 hours. PPA acts as both a catalyst and dehydrating agent, promoting intramolecular cyclization to form the triazolothiadiazole ring. The reaction mechanism involves nucleophilic attack by the thiol group on the activated carbonyl carbon of the acid, followed by elimination of water and ring closure.
Key Optimization Parameters :
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Temperature : Reactions below 180°C result in incomplete cyclization, while temperatures exceeding 200°C risk decomposition.
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Molar Ratio : A 1:1 ratio of triazole-thiol to carboxylic acid ensures minimal side products.
Phosphorus Oxychloride (POCl₃)-Mediated Synthesis
An alternative approach employs POCl₃ as a condensing agent under reflux conditions. This method is advantageous for moisture-sensitive reactions and offers faster reaction times compared to PPA.
Reaction Protocol
A mixture of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (1 equiv) and 3-aminobenzoic acid (1 equiv) is refluxed in POCl₃ (20 mL) for 12–16 hours. The excess POCl₃ is quenched with ice-water, and the product is neutralized with sodium bicarbonate to pH 8. The crude product is recrystallized from ethanol, yielding the target compound as a pale-yellow solid.
Advantages :
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Higher Purity : POCl₃ minimizes side reactions, improving yield (70–78%).
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Scalability : Suitable for large-scale synthesis due to consistent reaction kinetics.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid, energy-efficient route for synthesizing triazolothiadiazoles. While direct reports for 3-(3-ethyl-...)aniline are limited, analogous methods for related compounds suggest adaptability.
Procedure
A mixture of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (1 equiv), 3-aminobenzoic acid (1 equiv), and PPA (5 mL) is irradiated in a microwave reactor at 400 W for 2–3 minutes. The reaction is monitored by TLC, and the product is isolated as described in Section 1.2.
Benefits :
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Reduced Reaction Time : 2–3 minutes vs. 4–6 hours for conventional heating.
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Improved Yield : Near-quantitative yields due to uniform heating.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Conditions | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| PPA Cyclocondensation | Polyphosphoric Acid | 180–200°C | 4–6 hours | 65–70% | High |
| POCl₃ Reflux | Phosphorus Oxychloride | Reflux (110°C) | 12–16 hours | 70–78% | Very High |
| Microwave-Assisted | PPA, Microwave | 400 W | 2–3 minutes | 80–85% | Moderate |
Key Findings :
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POCl₃ Reflux provides the best balance of yield and purity, making it ideal for laboratory-scale synthesis.
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Microwave-Assisted methods, while faster, require optimization to eliminate residual solvents.
Mechanistic Insights and Side Reactions
The formation of 3-(3-ethyl-...)aniline proceeds via a two-step mechanism:
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Nucleophilic Attack : The thiol group of the triazole attacks the carbonyl carbon of 3-aminobenzoic acid, forming a thioester intermediate.
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Cyclization and Aromatization : Intramolecular dehydration generates the thiadiazole ring, followed by aromatization to yield the fused triazolothiadiazole core.
Common Side Reactions :
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Oxidation of Thiol : Prolonged heating in PPA may oxidize the thiol to disulfide, reducing yield.
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Esterification : Excess POCl₃ can esterify carboxylic acids, necessitating precise stoichiometry.
Characterization and Validation
Synthetic products are validated using:
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IR Spectroscopy : Absence of S–H (2550–2650 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches confirms cyclization.
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¹H NMR : Aromatic protons of the aniline moiety appear as a multiplet at δ 6.8–7.4 ppm, while the ethyl group shows a triplet at δ 1.2–1.4 ppm.
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Mass Spectrometry : Molecular ion peak at m/z 245.3 (C₁₁H₁₁N₅S) .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Alkyl Substituents
- 3-Methyl Derivatives: Compounds like 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline () exhibit reduced steric bulk compared to the ethyl analogue.
- 3-Ethyl Derivatives :
The ethyl group in the target compound increases hydrophobicity, favoring interactions with lipid membranes. Crystal structures of related ethyl-substituted triazolo-thiadiazoles show planar triazolothiadiazole rings with dihedral angles of ~74° between the fused ring and aromatic substituents, influencing packing and stability .
Aromatic Substituents
- Pyridyl and Naphthyl Groups: Derivatives such as 3-(3-pyridyl)-6-substituted triazolo-thiadiazoles () demonstrate vasodilatory activity, while α-naphthylmethyl-substituted analogues () show enhanced antimicrobial activity.
- The aniline group’s electron-donating nature contrasts with these effects .
Physicochemical Properties
- Lipophilicity : Ethyl > methyl > pyridyl due to alkyl chain length and aromatic polarity .
- Solubility: Aniline derivatives exhibit moderate solubility in polar solvents (e.g., ethanol-DMF mixtures), whereas trichloromethyl or nitro-substituted compounds are less soluble .
- Crystal Packing : Ethyl-aniline derivatives exhibit C–H⋯π and C–H⋯N interactions, stabilizing the lattice. Methyl analogues may pack more tightly due to smaller substituents .
Biological Activity
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that belongs to the class of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 259.33 g/mol. The structure includes a triazole and thiadiazole ring system, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). In one study, synthesized derivatives demonstrated cytotoxic activity with IC50 values ranging from 0.1 to 500 µg/mL depending on the compound and cell line tested .
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| PC3 | 200 | Compound A |
| HT-29 | 150 | Compound B |
| SKNMC | 250 | Compound C |
Antimicrobial Activity
The antimicrobial potential of triazole and thiadiazole derivatives has been well-documented. Studies have shown that these compounds possess antibacterial and antifungal activities against various pathogens. For example, compounds derived from the thiadiazole scaffold have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| E. coli | Moderate | 32 |
| S. aureus | Good | 16 |
| P. aeruginosa | Moderate | 64 |
Anti-inflammatory Activity
Compounds with the thiadiazole structure have also shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pathways associated with inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of the triazole ring has been linked to apoptosis in cancer cells through caspase activation.
- Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes such as carbonic anhydrase and tyrosine kinases.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells .
Case Studies
A notable case study involved the synthesis of novel derivatives based on the thiadiazole structure which were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer potency compared to standard chemotherapeutics like cisplatin .
Q & A
Basic: What are the common synthetic strategies for preparing 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline?
The synthesis typically involves condensation reactions between 4-amino-1,2,4-triazole-3-thiol derivatives and aromatic aldehydes or acids. For example:
- Acid-catalyzed cyclization : Reacting 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate and sodium hydride (yield optimization requires strict control of stoichiometry and temperature) .
- Phosphorous oxychloride (POCl₃)-mediated activation : POCl₃ enhances the electrophilicity of carbonyl groups in aromatic acids, enabling cyclocondensation with triazole thiols. This method achieved a 49% yield in one study, with recrystallization in ethanol-DMF (1:1 v/v) improving purity .
- Triethylamine-catalyzed routes : Used for introducing hydrazono groups at the 7-position of the triazolothiadiazole core, enabling structural diversification .
Advanced: How can reaction conditions be optimized to address low yields or stereoselectivity issues in triazolothiadiazole synthesis?
- Temperature and solvent selection : Elevated temperatures (reflux in acetic acid or POCl₃) improve cyclization efficiency but may promote side reactions. Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalyst screening : Sodium hydride or triethylamine can accelerate deprotonation steps, while POCl₃ acts as both a catalyst and dehydrating agent .
- Stereochemical control : Substituent positioning on the triazole ring influences planarity of the fused heterocycle. For instance, bulky aryl groups at the 6-position (e.g., 4-fluorophenyl) reduce steric hindrance, favoring planar geometries critical for crystallographic stability .
Basic: What analytical techniques are essential for characterizing triazolothiadiazole derivatives?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S1–C1 = 1.741 Å in triazolothiadiazoles) and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings), confirming regiochemistry .
- Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethyl groups at δ ~1.2–1.4 ppm), while IR confirms thiolate or amine functional groups .
- Elemental analysis : Validates purity (e.g., C 64.89%, H 6.97% in a derivative ).
Advanced: How do crystallographic data resolve tautomeric ambiguities in triazolothiadiazole systems?
X-ray structures reveal fixed bonding patterns, excluding tautomeric interconversion in solid states. For example, the 3-ethyl substituent stabilizes the triazolo[3,4-b]thiadiazole tautomer, with no evidence of thione-thiol equilibria. Hydrogen bonding (e.g., C–H⋯π interactions) and π-stacking further rigidify the lattice, preventing tautomerism .
Basic: What pharmacological activities are associated with triazolothiadiazole scaffolds?
- Antimicrobial activity : Derivatives with fluorophenyl or phenoxymethyl groups show moderate-to-strong inhibition against E. coli and S. aureus (MIC = 8–32 µg/mL) .
- Anti-inflammatory potential : Ibuprofen-functionalized analogs (e.g., 6-{1-[4-(2-methylpropyl)phenyl]ethyl} derivatives) target COX-2 selectively .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive triazolothiadiazoles?
- Electron-withdrawing groups : Fluorine at the 6-position enhances antimicrobial potency by increasing membrane permeability .
- Hydrophobic substituents : Adamantyl or isobutyl groups improve binding to hydrophobic enzyme pockets (e.g., fungal CYP51) .
- Hybrid pharmacophores : Conjugation with myricetin or indole moieties introduces antioxidant or anticancer properties .
Basic: What are the solubility and stability challenges of triazolothiadiazoles in biological assays?
- Low aqueous solubility : Ethyl or aryl substituents reduce polarity. Use DMSO or cyclodextrin-based carriers for in vitro studies .
- Photodegradation : Thiadiazole rings are UV-sensitive. Store derivatives in amber vials under inert gas .
Advanced: How do computational methods aid in understanding reaction mechanisms or bioactivity?
- DFT calculations : Model transition states in POCl₃-mediated cyclization, revealing activation barriers (~25 kcal/mol) for nucleophilic attack .
- Molecular docking : Predict binding modes to M. tuberculosis enoyl-ACP reductase (e.g., triazolothiadiazoles with trimethoxyphenyl groups achieve docking scores <−9.0 kcal/mol) .
Basic: How should researchers address contradictions in reported biological data?
- Standardize assays : Variations in MIC protocols (e.g., broth microdilution vs. agar diffusion) can cause discrepancies. Use CLSI guidelines .
- Control substituent effects : Compare derivatives with identical substituents but varying positions (e.g., 2- vs. 4-fluorophenyl) to isolate electronic contributions .
Advanced: What methodological gaps exist in current triazolothiadiazole research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
